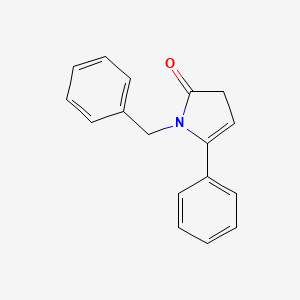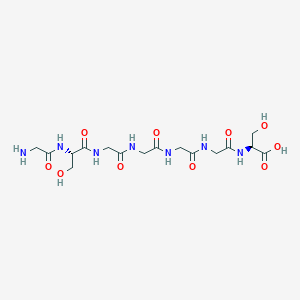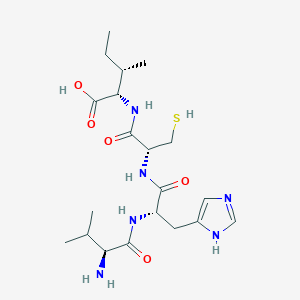
L-Valyl-L-histidyl-L-cysteinyl-L-isoleucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Valyl-L-histidyl-L-cysteinyl-L-isoleucine is a tetrapeptide composed of the amino acids L-valine, L-histidine, L-cysteine, and L-isoleucine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-histidyl-L-cysteinyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive such as hydroxybenzotriazole (HOBt) or Oxyma Pure.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or other suitable deprotecting agents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and subsequently purified.
化学反应分析
Types of Reactions
L-Valyl-L-histidyl-L-cysteinyl-L-isoleucine can undergo various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The imidazole ring in L-histidine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in aqueous solutions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with substituted imidazole rings.
科学研究应用
L-Valyl-L-histidyl-L-cysteinyl-L-isoleucine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and stability.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industrial: Utilized in the development of peptide-based materials and catalysts.
作用机制
The mechanism of action of L-Valyl-L-histidyl-L-cysteinyl-L-isoleucine involves its interaction with specific molecular targets and pathways. The peptide can bind to enzymes or receptors, modulating their activity. For example, the thiol group in L-cysteine can form disulfide bonds with cysteine residues in proteins, affecting their structure and function.
相似化合物的比较
Similar Compounds
L-Valyl-L-histidyl-L-cysteinyl-L-alanyl: Similar structure but with L-alanine instead of L-isoleucine.
L-Valyl-L-histidyl-L-cysteinyl-L-seryl: Contains L-serine instead of L-isoleucine.
Uniqueness
L-Valyl-L-histidyl-L-cysteinyl-L-isoleucine is unique due to the presence of L-isoleucine, which imparts specific hydrophobic interactions and structural properties that differentiate it from other similar peptides.
属性
CAS 编号 |
798540-16-6 |
|---|---|
分子式 |
C20H34N6O5S |
分子量 |
470.6 g/mol |
IUPAC 名称 |
(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C20H34N6O5S/c1-5-11(4)16(20(30)31)26-18(28)14(8-32)25-17(27)13(6-12-7-22-9-23-12)24-19(29)15(21)10(2)3/h7,9-11,13-16,32H,5-6,8,21H2,1-4H3,(H,22,23)(H,24,29)(H,25,27)(H,26,28)(H,30,31)/t11-,13-,14-,15-,16-/m0/s1 |
InChI 键 |
WNBQEJQZXLHMEF-YDMUCJKGSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](C(C)C)N |
规范 SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CS)NC(=O)C(CC1=CN=CN1)NC(=O)C(C(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]selanyl}-2-(trimethylsilyl)trisilane](/img/structure/B14216485.png)

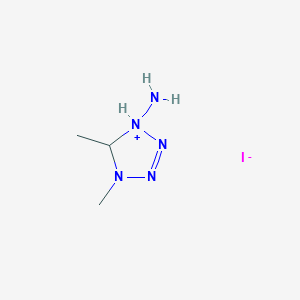
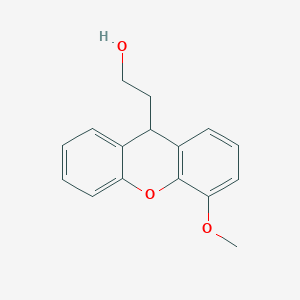
![2-[(1,3-Dimethoxy-1,3-dioxopropan-2-ylidene)amino]phenolate](/img/structure/B14216529.png)
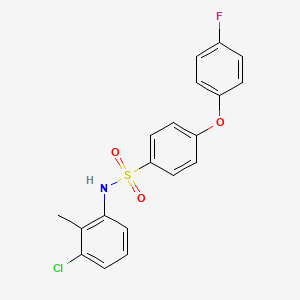
![2-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]-1,3-benzothiazole](/img/structure/B14216540.png)

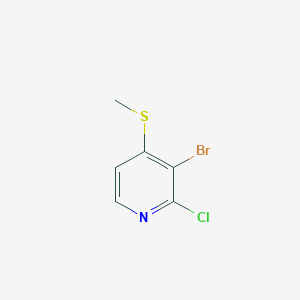
![4-(Chloromethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B14216551.png)

